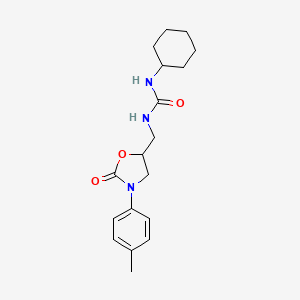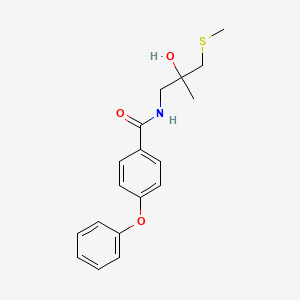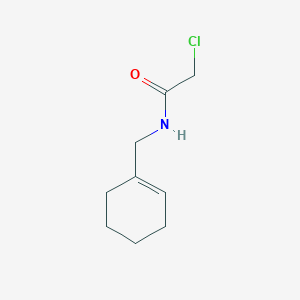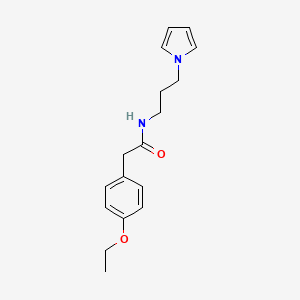![molecular formula C21H25N3O2 B2369178 N-[1-(1-butilbencimidazol-2-il)etil]-2-metoxibenzamida CAS No. 850921-45-8](/img/structure/B2369178.png)
N-[1-(1-butilbencimidazol-2-il)etil]-2-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound features a benzimidazole core, which is a structural isostere of naturally occurring nucleotides, allowing it to interact easily with biological systems .
Aplicaciones Científicas De Investigación
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is human glucokinase (GK) . Glucokinase is a key regulatory enzyme in the glucose metabolic pathway, playing a crucial role in maintaining glucose homeostasis.
Mode of Action
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the glucokinase protein, leading to a conformational change that enhances the enzyme’s catalytic activity . This increased activity results in a more efficient conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway.
Biochemical Pathways
The activation of glucokinase by N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it accelerates the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels. This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
Pharmacokinetics
The compound’s molecular weight of351.44 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration
Result of Action
The activation of glucokinase by N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then further metabolized in the glycolysis pathway. This can help to alleviate the hyperglycemia seen in type-2 diabetes .
Métodos De Preparación
The synthesis of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Thiabendazole: An antihelmintic agent.
What sets N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide apart is its specific application as an allosteric activator of glucokinase, which is not a common feature among other benzimidazole derivatives .
Propiedades
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-5-14-24-18-12-8-7-11-17(18)23-20(24)15(2)22-21(25)16-10-6-9-13-19(16)26-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERROHJDMYVLOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)


![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2369105.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide](/img/structure/B2369111.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)
![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
